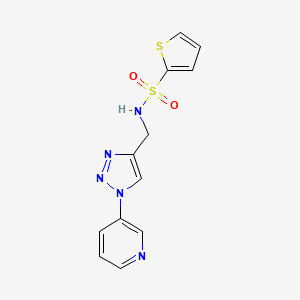

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide

Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene sulfonamide core linked to a pyridinyl-triazolylmethyl moiety. Sulfonamides are well-known pharmacophores in medicinal chemistry, often acting as enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase) due to their ability to mimic carboxylate or phosphate groups. The triazole ring, a product of click chemistry, enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding or π-stacking.

Properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S2/c18-21(19,12-4-2-6-20-12)14-7-10-9-17(16-15-10)11-3-1-5-13-8-11/h1-6,8-9,14H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGNFQLHRZONJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that combines a pyridine ring, a triazole moiety, and a thiophene-sulfonamide structure. This unique combination of functional groups suggests significant potential for biological activity, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound's structure can be broken down into three key components:

- Pyridine Ring : Known for its role in enhancing biological activity due to its electron-withdrawing properties.

- Triazole Moiety : Often associated with antifungal and antibacterial properties.

- Thiophene-Sulfonamide Group : Imparts additional reactivity and biological interaction potential.

The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

Research has indicated that compounds containing triazole and sulfonamide functionalities exhibit diverse biological activities. The following sections detail specific areas of biological activity associated with this compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of sulfonamide derivatives. The structural features of this compound suggest it may act effectively against various bacterial strains.

The mechanism of action is likely related to the inhibition of folate synthesis pathways in bacteria, similar to other sulfonamides.

Anticancer Properties

The triazole ring in the compound has been linked to anticancer activity. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

| Cell Line | Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 70 | 15 | |

| MCF7 (breast cancer) | 65 | 20 | |

| A549 (lung cancer) | 50 | 25 |

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds. For example:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and screened for antimicrobial activity. The presence of a pyridine ring significantly enhanced their efficacy against Gram-positive bacteria .

- Anticancer Screening : In vitro studies demonstrated that thiophene-based compounds exhibited potent cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the thiophene structure could enhance bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its hybrid architecture:

- Thiophene sulfonamide : Offers polarity for solubility and hydrogen-bonding capacity.

- Pyridinyl-triazolylmethyl group : Combines a nitrogen-rich aromatic system (pyridine) with a rigid triazole spacer, optimizing steric and electronic properties for target engagement.

Table 1: Key Structural Comparisons

Functional Group Analysis

- Sulfonamide vs. Sulfanyl () : The sulfonamide group in the target compound is more polar than the sulfanyl group in ’s pyrazole derivative, likely enhancing solubility and hydrogen-bonding capacity for target binding .

- Pyridinyl vs. Piperidinyl () : The pyridinyl group’s aromaticity contrasts with the saturated piperidine ring in AB666. This difference may alter binding pocket interactions, with pyridine’s planar structure favoring π-π stacking over piperidine’s conformational flexibility .

- Thiophene vs.

Q & A

Q. What are the standard synthetic routes for preparing N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

- Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using pyridin-3-yl azide and propargyl derivatives .

- Sulfonamide Linkage : Reaction of the triazole intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or lutidine) to form the sulfonamide bond .

- Purification : Column chromatography or recrystallization (e.g., using DMSO/water mixtures) to isolate the final product .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .

- X-ray Crystallography : To resolve ambiguities in triazole-thiophene connectivity and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during sulfonamide bond formation?

- Base Selection : Use 3-picoline or 3,5-lutidine instead of traditional bases (e.g., pyridine) to enhance reactivity of aromatic sulfonyl chlorides, reducing reaction time from 24h to 6–8h .

- Catalytic Additives : Sulfilimine catalysts (e.g., dimethyl sulfoxide) improve electrophilicity of sulfonyl chlorides, enabling >85% yields in inert solvents like dichloromethane .

- Temperature Control : Maintain 40–60°C to balance reaction kinetics and byproduct formation .

Q. How can researchers address contradictory spectral data (e.g., overlapping NMR peaks) for this compound?

- Heteronuclear NMR : Use N-labeled reagents during synthesis to distinguish triazole N-atoms from sulfonamide groups .

- Variable Temperature (VT) NMR : Resolve dynamic proton exchange effects by cooling samples to −40°C .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for evaluating the biological activity of this compound, such as kinase inhibition or antiviral potential?

- In Vitro Assays : Screen against kinase panels (e.g., EGFR or VEGFR2) using fluorescence polarization assays. IC values <1 μM suggest high potency .

- Structure-Activity Relationship (SAR) : Modify the pyridinyl or thiophene substituents (e.g., introducing trifluoromethyl groups) to enhance metabolic stability .

- Pharmacokinetic Profiling : Assess logP (via HPLC) and plasma protein binding to predict bioavailability .

Q. How can researchers mitigate stability issues (e.g., hydrolysis or oxidation) during storage or handling?

- Oxidation Prevention : Store under inert gas (N/Ar) and add antioxidants (e.g., BHT) to sulfanyl-containing intermediates .

- pH Control : Maintain neutral pH (6–8) in aqueous solutions to avoid sulfonamide bond cleavage .

- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. What computational methods are suitable for predicting the reactivity of the triazole-thiophene scaffold?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

- Reactivity Descriptors : Calculate Fukui indices or frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.